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Compound of Interest

Compound Name: 2-(4-Oxopiperidin-1-yl)acetic acid

Cat. No.: B2376667

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Oxopiperidin-1-
yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-(4-Oxopiperidin-1-yl)acetic acid (CAS No. 218772-96-4). As a pivotal building
block in medicinal chemistry, particularly for the development of therapeutics targeting
neurological disorders, a thorough understanding of its characteristics is essential for
researchers, chemists, and drug development professionals.[1] This document consolidates
critical data including structural identifiers, physicochemical properties, spectroscopic
signatures, and safety protocols. Furthermore, it offers detailed, field-proven experimental
methodologies for the determination of key parameters like pKa and solubility, grounding
theoretical data in practical application.

Compound Identification and Structure

Accurate identification is the foundation of all scientific work. 2-(4-Oxopiperidin-1-yl)acetic
acid is a heterocyclic compound featuring a piperidine ring functionalized with a ketone and an
N-substituted acetic acid moiety.[2] These functional groups dictate its chemical behavior,
reactivity, and potential as a scaffold in drug design.

Table 1: Core Compound Identifiers
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Identifier Value Source
CAS Number 218772-96-4 [1][2][3]
Molecular Formula C7H11NOs [1112]14]
Molecular Weight 157.17 g/mol [11[3]
IUPAC Name ai;:(iéc:-Oxopiperidin-1-y|)a(:etic e
SMILES [H]OC(=0)CN1CCC(=0)CC1 [2][4]
InChiKey ZBUSEZWKXFKLCT- 23]

UHFFFAOYSA-N

Common Synonyms

(4-oxo-1-piperidinyl)acetic
acid, 1-Piperidineacetic acid,

4-0xo-

[3][5]

Related Compounds

2-(4-Oxopiperidin-1-yl)acetic
acid hydrochloride (CAS:
1185300-59-7)

[6]7]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both

chemical reactions and biological systems. They influence formulation, delivery, and

pharmacokinetic profiles in drug development.

Table 2: Summary of Physical and Chemical Properties
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Property

Value

Comments and Insights

Physical Form

Solid

[3]

Purity

Typically 295%

[1][3] Commercially available
at high purity, suitable for most

R&D applications.

Melting Point

Data not readily available

Requires experimental
determination. Expected to be
a relatively high-melting solid
due to its zwitterionic potential
and hydrogen bonding

capabilities.

Boiling Point

Data not readily available

Likely to decompose upon
heating before boiling under

atmospheric pressure.

pKa

Data not readily available

The carboxylic acid group is
expected to have a pKa in the
range of 3-5. The piperidine
nitrogen's basicity is
attenuated by adjacent
electron-withdrawing groups.
See Section 4.1 for an

experimental protocol.

Solubility

Data not readily available

As a carboxylic acid, solubility
is expected to be pH-
dependent. It is likely soluble
in agueous bases and polar
organic solvents. The
hydrochloride salt form exhibits
higher aqueous solubility. See
Section 4.2 for a determination

protocol.
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Store in a refrigerator or at

room temperature, sealed and Protect from moisture to
Storage dry.[1][3] The hydrochloride prevent potential hydration or

salt should be stored under an degradation.

inert atmosphere.[6]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical
substance. Below are the anticipated spectral characteristics for 2-(4-Oxopiperidin-1-yl)acetic
acid, based on its molecular structure.

'H NMR Spectroscopy (Proton NMR)

e 0 10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad
and may exchange with D20.

e 0 ~3.5-4.0 ppm (singlet, 2H): Methylene protons of the acetic acid group (-N-CH2-COOQOH).
The singlet nature indicates no adjacent protons for coupling.

o 0 ~2.8-3.2 ppm (triplet or multiplet, 4H): Methylene protons on the piperidine ring adjacent to
the nitrogen atom (-N-CHz-).

o 0 ~2.4-2.7 ppm (triplet or multiplet, 4H): Methylene protons on the piperidine ring adjacent to
the carbonyl group (-CH2-C=0).

13C NMR Spectroscopy (Carbon NMR)

0 ~170-175 ppm: Carbonyl carbon of the carboxylic acid (C=0).

0 ~205-210 ppm: Carbonyl carbon of the ketone (C=0).

0 ~55-60 ppm: Methylene carbon of the acetic acid group (-N-CH2-COOH).

0 ~50-55 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

0 ~40-45 ppm: Methylene carbons of the piperidine ring adjacent to the ketone.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.myskinrecipes.com/shop/en/piperidine-derivatives/115736--2-4-oxopiperidin-1-ylacetic-acid.html?SubmitCurrency=1&id_currency=7
https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3h3d682ca6?context=bbe
https://www.bldpharm.com/products/1185300-59-7.html
https://www.benchchem.com/product/b2376667?utm_src=pdf-body
https://www.benchchem.com/product/b2376667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2376667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

For electrospray ionization (ESI), the compound is expected to be readily detected in both
positive and negative ion modes.

e Positive Mode [M+H]*: Expected m/z = 158.076

o Negative Mode [M-H]~: Expected m/z = 156.061

Infrared (IR) Spectroscopy

e ~2500-3300 cm~! (broad): O-H stretch of the carboxylic acid, often overlapping with C-H
stretches.

e ~1710-1740 cm~1 (sharp, strong): C=0 stretch from the ketone group.
e ~1680-1710 cm~1 (sharp, strong): C=0 stretch from the carboxylic acid dimer.

e ~1150-1250 cm~1: C-N stretch.

Key Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with
robust methods to determine critical physicochemical parameters.

Determination of pKa by Potentiometric Titration

Causality: The acid dissociation constant (pKa) is a quantitative measure of a substance's
acidity in solution. For a pharmaceutical intermediate, the pKa governs its solubility, absorption,
and distribution. Potentiometric titration is a reliable and direct method to measure this value by
monitoring pH changes upon the addition of a titrant.[8][9] The pKa corresponds to the pH at
which the acid is 50% ionized (the half-equivalence point).[9]

o
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Click to download full resolution via product page
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:

e Solution Preparation: Accurately weigh approximately 15.7 mg of 2-(4-Oxopiperidin-1-
yl)acetic acid and dissolve it in 10 mL of deionized water to create a ~0.01 M solution.
Maintain a constant ionic strength if required by adding a background electrolyte like 0.1 M
KCI.

e Titrant: Use a standardized solution of 0.1 M NaOH as the titrant.

o Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the
analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

« Titration: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each
addition, allow the pH reading to stabilize before recording the value and the total volume of
titrant added.

o Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-
axis). The resulting sigmoidal curve will show a sharp inflection at the equivalence point.

o pKa Calculation: Determine the exact volume at the equivalence point (Veq). The pKa is the
pH value on the curve corresponding to the volume at the half-equivalence point (Veq/ 2).

Determination of Aqueous Solubility (Shake-Flask
Method)

Causality: Solubility is a crucial parameter that affects a drug's bioavailability. The shake-flask
method is the gold standard for determining equilibrium solubility. It ensures that the solvent is
fully saturated with the solute, providing a reliable measure of the compound's intrinsic
solubility (So).

Step-by-Step Methodology:
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e Preparation: Add an excess amount of solid 2-(4-Oxopiperidin-1-yl)acetic acid to a known
volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The
presence of undissolved solid at the end of the experiment is essential to ensure saturation.

o Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient
period (typically 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and
liquid phases by centrifugation or filtration (using a filter that does not bind the analyte, e.g.,
PTFE).

o Quantification: Accurately dilute an aliquot of the clear supernatant and determine the
concentration of the dissolved compound using a validated analytical method, such as
HPLC-UV or LC-MS.

e Result: The measured concentration represents the equilibrium solubility of the compound in
that specific solvent at that temperature.

Synthesis and Reactivity

Understanding the synthesis of a building block is key to its application and cost-effective use
in larger-scale campaigns.

General Synthesis Pathway

A common and efficient route to synthesize this compound involves the N-alkylation of 4-
piperidone with a protected haloacetic acid derivative, followed by deprotection. The use of a
tert-butyl ester is advantageous as it can be selectively removed under acidic conditions.

Reactants

Acidic
4-Piperidone Deprotection
P B tert-Butyl (e.g PFFAor HCI) o .
o2 > 2-(4-Oxopiperidin-1-yl)acetic acid

2-(4-oxopiperidin-1-yl)acetate
tert-Butyl bromoacetate
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Caption: General synthesis pathway for the target compound.

A published method describes the synthesis of the tert-butyl ester intermediate by partitioning
the reaction mixture between a saturated potassium carbonate solution and ether.[10] This
basic workup neutralizes the hydrobromide byproduct and extracts the desired ester into the
organic phase.

Applications in Drug Discovery

2-(4-Oxopiperidin-1-yl)acetic acid is not just a laboratory chemical; it is a strategically
important intermediate in the pharmaceutical industry.

o Scaffold for APl Synthesis: It serves as a key building block for creating more complex
molecules.[1] Its bifunctional nature (ketone and carboxylic acid) allows for diverse chemical
modifications.

» Neurological Drug Development: The piperidine scaffold is a common feature in centrally
active agents. This compound is particularly utilized in the synthesis of potential drugs for
conditions like anxiety, depression, and cognitive disorders, where modulation of
neurotransmitter systems is the therapeutic goal.[1]

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical.

Table 3: GHS Hazard Information
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Category Information Source
Pictogram GHSO07 (Exclamation Mark) [3]
Signal Word Warning [3]

H302: Harmful if
swallowed.H315: Causes skin

Hazard Statements irritation.H319: Causes serious  [3][11]
eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P280: Wear protective
gloves/protective clothing/eye
protection/face

Precautionary Statements protection.P305+P351+P338: [12][13]
IF IN EYES: Rinse cautiously
with water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Handling Recommendations:

Use only in a well-ventilated area, such as a chemical fume hood.[12]

Avoid contact with skin, eyes, and clothing.[12]

Wash hands thoroughly after handling.[12][14]

Keep containers tightly closed when not in use.[14]

Store in a cool, dry place away from incompatible materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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